3,6,9,12-Tetraoxaeicosan-1-ol

説明

特性

IUPAC Name |

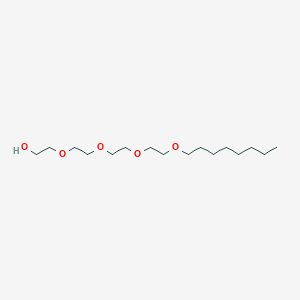

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOZZFHAVXYAMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066479 |

Source

|

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-39-0 |

Source

|

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6,9,12-Tetraoxaeicosan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information for 3,6,9,12-Tetraoxaeicosan-1-ol, a polyoxyethylene alkyl ether. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry, life sciences, and drug development.

Core Chemical and Physical Properties

This compound, also known as tetraethylene glycol monooctyl ether or by its shorthand C8E4, is a nonionic surfactant. Its amphipathic nature, stemming from a hydrophilic tetraethylene glycol head and a hydrophobic octyl tail, makes it useful in various biochemical and biophysical applications, particularly in the solubilization and stabilization of membrane proteins.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₄O₅ | [3][4] |

| Molecular Weight | 306.44 g/mol | [3][4][5] |

| CAS Number | 19327-39-0 | [3][4] |

| Topological Polar Surface Area (TPSA) | 57.15 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.4056 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 18 | [4] |

Note: Experimental values for properties such as boiling point, melting point, and density for this compound are not consistently available in the reviewed literature. Data for homologous compounds suggest these values are influenced by the lengths of both the alkyl chain and the polyethylene (B3416737) glycol unit.

Chemical Structure

The structural identity of this compound is defined by its unique arrangement of atoms. The following standard identifiers provide an unambiguous representation of its molecular structure.

| Identifier | Value |

| SMILES | CCCCCCCCOCCOCCOCCOCCO |

| InChI | InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 |

Structural Diagram

The following diagram illustrates the two-dimensional chemical structure of the this compound molecule.

Experimental Protocols

A general synthetic approach for compounds of this class is the reaction of a metal alkoxide of a polyethylene glycol with an alkyl halide. For this compound, this would conceptually involve the reaction of the sodium salt of tetraethylene glycol with 1-bromooctane. The reaction would proceed as follows:

Conceptual Synthesis Workflow

Note: This represents a generalized procedure. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a high yield and purity of the final product. Purification would likely involve techniques such as column chromatography.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in specific biological signaling pathways or its intrinsic biological activity beyond its function as a surfactant. Its primary role in a research context is as a tool for the solubilization and study of membrane proteins, thereby indirectly facilitating the investigation of the signaling pathways in which those proteins are involved.

Conclusion

This compound is a well-defined chemical entity with established structural and physicochemical properties that make it a valuable tool in biological and chemical research. While specific experimental protocols for its synthesis and detailed accounts of its biological activity are not extensively documented, its utility as a nonionic surfactant is widely recognized. This guide provides a foundational understanding of its core chemical characteristics to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol Monooctyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetraethylene glycol monooctyl ether, a non-ionic surfactant with applications in various scientific fields, including the solubilization of membrane proteins.[1] This document details the prevalent synthetic methodology, outlines robust purification protocols, and presents relevant quantitative data to aid researchers in obtaining a high-purity final product.

Synthesis of Tetraethylene Glycol Monooctyl Ether

The most common and effective method for the synthesis of Tetraethylene glycol monooctyl ether is the Williamson ether synthesis.[2][3] This reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide, in this case, the deprotonated form of tetraethylene glycol.

A critical aspect of synthesizing the mono-substituted ether is to control the stoichiometry of the reactants to minimize the formation of the di-octyl ether byproduct. This is typically achieved by using a large molar excess of tetraethylene glycol relative to the octyl halide.[2]

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of Tetraethylene Glycol Monooctyl Ether.

Experimental Protocol:

This protocol is adapted from a similar synthesis of a polyoxyethylene glycol monoalkyl ether.[2]

Materials:

-

Tetraethylene glycol

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Argon or Nitrogen gas

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a 10-fold molar excess of tetraethylene glycol with one molar equivalent of 1-bromooctane.

-

Base Addition: Prepare a 50% aqueous solution of sodium hydroxide. Add 1.05 molar equivalents of the NaOH solution to the reaction mixture.

-

Inert Atmosphere: Flush the reaction vessel with an inert gas, such as argon or nitrogen, to prevent side reactions.

-

Reaction Conditions: Heat the reaction mixture to 100°C with vigorous stirring. Maintain these conditions for approximately 24 hours.[2]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the 1-bromooctane starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Extraction: Add deionized water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous phase multiple times (e.g., 4 times) with diethyl ether.[2]

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude Tetraethylene glycol monooctyl ether.

Purification of Tetraethylene Glycol Monooctyl Ether

The crude product from the synthesis will contain unreacted tetraethylene glycol, the desired mono-octyl ether, and potentially a small amount of the di-octyl ether byproduct. Several methods can be employed for purification.

Column Chromatography

Column chromatography on silica (B1680970) gel is an effective method for separating the mono-octyl ether from the more polar unreacted glycol and the less polar di-octyl ether.

Experimental Protocol:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Eluent System: A gradient solvent system is typically most effective. Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of ethyl acetate (B1210297) in hexanes, or for more polar compounds, a gradient of methanol (B129727) in dichloromethane.[4] For polyethylene (B3416737) glycol derivatives, a solvent system of chloroform (B151607) with a gradient of methanol can also be effective.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the initial, less polar eluent.

-

Dissolve the crude product in a minimum amount of the initial eluent and load it onto the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Fractional Distillation under Reduced Pressure

Given the relatively high boiling point of Tetraethylene glycol monooctyl ether, distillation must be performed under reduced pressure to prevent decomposition. This method is effective for separating components with different boiling points.[5][6]

Experimental Protocol:

-

Apparatus: A fractional distillation apparatus equipped with a vacuum pump, a pressure gauge, and a fractionating column (e.g., Vigreux or packed column).

-

Procedure:

-

Place the crude product in the distillation flask.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect the fractions that distill over at the expected boiling point range for Tetraethylene glycol monooctyl ether under the applied pressure. The unreacted tetraethylene glycol will have a lower boiling point, and the di-octyl ether will have a higher boiling point.

-

Solvent Extraction

A liquid-liquid extraction can be utilized to remove the highly polar unreacted tetraethylene glycol.

Experimental Protocol:

-

Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution multiple times with water or a brine solution in a separatory funnel. The highly water-soluble tetraethylene glycol will preferentially partition into the aqueous phase.

-

Dry the organic phase over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₆H₃₄O₅ | [1] |

| Molecular Weight | 306.44 g/mol | [1] |

| Purity (Commercial) | ≥98% (by GC) | [1] |

| Density | 0.969 g/mL at 20 °C |

Table 1: Physicochemical Properties of Tetraethylene Glycol Monooctyl Ether

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃-(CH₂)₆- | ~0.88 | t | 3H |

| -(CH₂)₆-CH₂-O- | ~1.29 | m | 12H |

| -CH₂-O-CH₂- | ~3.45 | t | 2H |

| -O-CH₂-CH₂-O- | ~3.64 | m | 16H |

| -OH | variable (broad) | s | 1H |

Table 2: Predicted ¹H NMR Spectral Data for Tetraethylene Glycol Monooctyl Ether (Note: Predicted values are based on structurally similar compounds and may vary slightly.)

| Assignment | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ -(CH₂)₆- | ~14.1 |

| CH₃-CH₂ -(CH₂)₅- | ~22.7 |

| -(CH₂)₄-CH₂ -CH₂-O- | ~26.2 |

| -CH₂-CH₂ -CH₂-O- | ~29.4 |

| -CH₂-CH₂ -O-CH₂- | ~31.9 |

| -O-CH₂ -CH₂-O- | ~61.7 |

| -O-CH₂-CH₂ -O- | ~70.5 - 72.6 |

| CH₃ (CH₂)₆-CH₂ -O- | ~71.2 |

Table 3: Predicted ¹³C NMR Spectral Data for Tetraethylene Glycol Monooctyl Ether (Note: Predicted values are based on structurally similar compounds and may vary slightly.)

Visualization of Workflows

Caption: Synthesis workflow for Tetraethylene glycol monooctyl ether.

Caption: Purification workflow for Tetraethylene glycol monooctyl ether.

References

- 1. scbt.com [scbt.com]

- 2. EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers - Google Patents [patents.google.com]

- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]

- 4. Chromatography [chem.rochester.edu]

- 5. byjus.com [byjus.com]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

The Unseen Workhorse of Membrane Biochemistry: A Technical Guide to C8E4 Surfactant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Properties, and Application of Tetraethylene Glycol Monooctyl Ether (C8E4)

Introduction

In the intricate world of membrane protein research and drug development, surfactants are indispensable tools. Among these, the non-ionic surfactant Tetraethylene Glycol Monooctyl Ether, commonly known as C8E4, has carved out a significant niche. Its unique properties make it highly effective for solubilizing and stabilizing membrane proteins, enabling their study outside of their native lipid bilayer environment. This technical guide provides a comprehensive overview of C8E4, from its historical context to its detailed physicochemical properties and the experimental protocols crucial for its application.

Discovery and History

The development of C8E4 is rooted in the broader history of synthetic surfactants, which began to gain prominence in the early 20th century. The major breakthrough leading to the class of polyoxyethylene alkyl ether surfactants, to which C8E4 belongs, was the development of the ethoxylation process. This chemical reaction, where ethylene (B1197577) oxide is added to a substrate, was pioneered in the 1930s by Conrad Schöller and Max Wittwer at IG Farbenindustrie. This innovation allowed for the synthesis of a wide array of non-ionic surfactants with tunable properties.

Polyoxyethylene alkyl ethers are characterized by a hydrophobic alkyl chain and a hydrophilic polyoxyethylene chain. The length of these chains can be varied to control the surfactant's properties, such as its water solubility and detergency. C8E4, with its 8-carbon alkyl chain and a hydrophilic head group consisting of four ethylene oxide units, emerged as a valuable tool in biochemistry and membrane protein research due to its ability to gently extract proteins from cell membranes while preserving their native structure and function. While the precise first synthesis of C8E4 is not prominently documented, its use became more widespread as the field of membrane biology matured and the need for effective, non-denaturing detergents grew.

Physicochemical Properties of C8E4

The utility of C8E4 in a laboratory setting is defined by its specific physicochemical parameters. These properties dictate its behavior in aqueous solutions and its interaction with membrane proteins.

| Property | Value | Conditions |

| Molecular Formula | C16H34O5[1] | |

| Molecular Weight | 306.44 g/mol [1] | |

| CAS Number | 19327-39-0[1] | |

| Critical Micelle Concentration (CMC) | ~8 mM[2] | In 0.1% NaCl[2] |

| Aggregation Number | ~82 | In H2O |

| Purity | ≥98% | |

| Appearance | Liquid |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific research. The following sections provide methodologies for the synthesis of C8E4 and the determination of its key properties.

Synthesis of Tetraethylene Glycol Monooctyl Ether (C8E4)

The synthesis of C8E4 is achieved through the ethoxylation of 1-octanol (B28484). This process involves the ring-opening polymerization of ethylene oxide initiated by the alcohol.

Materials:

-

1-octanol

-

Ethylene oxide

-

Potassium hydroxide (B78521) (KOH) as a catalyst

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel equipped with a stirrer, temperature control, and gas inlet/outlet

Procedure:

-

Catalyst Preparation: The reaction vessel is charged with 1-octanol and a catalytic amount of potassium hydroxide.

-

Inert Atmosphere: The vessel is purged with an inert gas to remove any air and moisture.

-

Heating: The mixture is heated to the reaction temperature, typically between 120-180°C.

-

Ethylene Oxide Addition: Gaseous ethylene oxide is bubbled through the heated alcohol-catalyst mixture under controlled pressure. The reaction is highly exothermic and requires careful monitoring of temperature and pressure to ensure safety and control over the degree of ethoxylation.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the uptake of ethylene oxide. The average number of ethylene oxide units added per alcohol molecule is controlled by the stoichiometry of the reactants.

-

Neutralization and Purification: Once the desired degree of ethoxylation is achieved, the reaction is stopped. The catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting product is then purified, often through vacuum distillation or chromatography, to remove unreacted starting materials and byproducts, yielding pure C8E4.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Fluorescence spectroscopy using a hydrophobic probe, such as pyrene (B120774), is a sensitive method for its determination[3][4][5].

Materials:

-

C8E4 surfactant

-

Pyrene stock solution in a volatile solvent (e.g., acetone)

-

High-purity water

-

Fluorometer

Procedure:

-

Sample Preparation: A series of aqueous solutions with varying concentrations of C8E4 are prepared.

-

Probe Addition: A small aliquot of the pyrene stock solution is added to each C8E4 solution. The solvent is then evaporated, leaving the pyrene molecules dispersed in the surfactant solutions.

-

Equilibration: The solutions are allowed to equilibrate to ensure the pyrene molecules have partitioned into the hydrophobic cores of any micelles present.

-

Fluorescence Measurement: The fluorescence emission spectrum of pyrene is recorded for each sample using an excitation wavelength of around 335 nm. The intensities of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks are measured.

-

Data Analysis: The ratio of the intensities of the first and third peaks (I1/I3) is plotted against the logarithm of the C8E4 concentration. A significant drop in the I1/I3 ratio is observed as pyrene moves from the polar aqueous environment to the nonpolar interior of the micelles. The inflection point of this sigmoidal curve corresponds to the CMC.

Determination of Aggregation Number by Static Light Scattering (SLS)

The aggregation number is the average number of surfactant molecules in a single micelle. Static light scattering is a powerful technique to determine this property by measuring the intensity of scattered light from a solution of micelles[6][7][8][9][10].

Materials:

-

C8E4 solutions at concentrations above the CMC

-

Static light scattering instrument with a laser source

-

Refractometer

Procedure:

-

Sample Preparation: A series of C8E4 solutions at different concentrations above the CMC are prepared and filtered to remove any dust particles.

-

Refractive Index Increment Measurement: The change in refractive index with concentration (dn/dc) for C8E4 in the solvent is measured using a differential refractometer. This value is crucial for the analysis.

-

Light Scattering Measurement: The intensity of the scattered light from each sample is measured at a specific angle (typically 90 degrees) or at multiple angles.

-

Data Analysis: The data is analyzed using the Debye equation, which relates the scattered light intensity to the molar mass of the micelles. A plot of Kc/Rθ versus concentration (where K is an optical constant, c is the concentration, and Rθ is the excess Rayleigh ratio of the scattered light) is constructed. The intercept of this plot is equal to the reciprocal of the weight-average molar mass of the micelles.

-

Aggregation Number Calculation: The aggregation number (Nagg) is then calculated by dividing the molar mass of the micelle by the molar mass of a single C8E4 molecule.

Visualizing Experimental Workflows

To further clarify the application of C8E4 in a research context, the following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: Workflow for solubilizing membrane proteins using C8E4.

Caption: Workflow for determining the CMC of C8E4 via fluorescence.

Applications in Research and Drug Development

C8E4's mild, non-denaturing properties make it a valuable tool in several areas of research and development:

-

Membrane Protein Structural Biology: C8E4 is widely used to extract and solubilize membrane proteins, including G-protein coupled receptors (GPCRs), for structural studies using techniques like X-ray crystallography and cryo-electron microscopy. Its ability to maintain the native conformation of these proteins is critical for obtaining meaningful structural data.

-

Functional Assays: By keeping membrane proteins in a soluble and active state, C8E4 facilitates a wide range of functional assays, such as ligand binding studies and enzyme kinetics, which are crucial for understanding protein function and for drug screening.

-

Drug Delivery: The ability of C8E4 to form micelles allows for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability. Research into non-ionic surfactant-based drug delivery systems is an active area of investigation.

-

Biophysical Characterization: C8E4 is used in various biophysical techniques, such as native mass spectrometry, to study protein-lipid interactions and the stoichiometry of protein complexes.

Conclusion

Tetraethylene Glycol Monooctyl Ether (C8E4) is a testament to the power of synthetic chemistry in advancing biological research. From its origins in the development of ethoxylation, it has become an essential tool for scientists working to unravel the complexities of membrane proteins and to develop new therapeutic agents. Its well-characterized physicochemical properties and the established protocols for its use ensure its continued importance in the fields of biochemistry, structural biology, and pharmaceutical sciences. This guide provides a foundational understanding of C8E4, empowering researchers to effectively utilize this versatile surfactant in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. Polyamine detergents tailored for native mass spectrometry studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Detection of platelet aggregates with a particle counting method using light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. anff-q.org.au [anff-q.org.au]

- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

An In-depth Technical Guide to Tetraethylene Glycol Monooctyl Ether (C8E4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylene glycol monooctyl ether, commonly referred to as C8E4, is a non-ionic surfactant widely utilized in biochemical and pharmaceutical research. Its amphipathic nature, characterized by a hydrophilic tetraethylene glycol head group and a hydrophobic octyl tail, makes it an effective agent for solubilizing and stabilizing membrane proteins and other lipophilic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of C8E4, detailed experimental protocols for its characterization and application, and logical workflows for its use in membrane protein research. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Tetraethylene glycol monooctyl ether is a liquid at room temperature, valued for its ability to disrupt lipid bilayers and form micelles, thereby extracting and stabilizing membrane proteins for downstream analysis.[1][2]

General Properties

| Property | Value | Reference |

| Chemical Name | 2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | [3] |

| Common Names | Tetraethylene glycol monooctyl ether, C8E4, Octyl tetraethylene glycol ether, Octyltetraglycol | [1][2] |

| CAS Number | 19327-39-0 | [1][2] |

| Molecular Formula | C16H34O5 | [1][2] |

| Appearance | Liquid | [1] |

Physical and Chemical Data

| Property | Value | Reference |

| Molecular Weight | 306.44 g/mol | [1][2] |

| Density | 0.969 g/mL at 20 °C | [1] |

| Boiling Point | 170 °C at 0.4 mmHg | [4] |

| Melting Point | Data not readily available | |

| Refractive Index | n20/D 1.449 | [4] |

| Critical Micelle Concentration (CMC) | ~8 mM (in 0.1% NaCl) | [5] |

| Aggregation Number | ~82 (in H2O) | [5] |

Solubility

Tetraethylene glycol monooctyl ether is described as having good solubility in both aqueous and organic solvents.[7] While specific quantitative data is limited, its amphiphilic nature allows for miscibility with a range of polar and non-polar solvents.[8]

| Solvent | Miscibility/Solubility |

| Water | Soluble |

| Ethanol (B145695) | Miscible |

| Methanol | Miscible |

| Acetone (B3395972) | Miscible |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: The term "miscible" indicates that the liquids can be mixed in all proportions, while "soluble" indicates that the solute dissolves to a significant extent in the solvent.[8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. This can be determined by various methods that detect the changes in the physical properties of the surfactant solution as a function of concentration.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of the surfactant concentration.[9]

Materials:

-

Tetraethylene glycol monooctyl ether (C8E4)

-

High-purity water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of C8E4 in high-purity water at a concentration significantly above the expected CMC (e.g., 50 mM).

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC (e.g., from 0.1 mM to 20 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions, using high-purity water as a reference.

-

Measure the surface tension of each dilution, ensuring the temperature is constant throughout the experiment.

-

Plot the surface tension (in mN/m) as a function of the logarithm of the C8E4 concentration.

-

The CMC is determined from the intersection of the two linear portions of the graph.[9][10]

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[11] Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.[11][12] A common parameter to monitor is the ratio of the intensity of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum.[12]

Materials:

-

Tetraethylene glycol monooctyl ether (C8E4)

-

High-purity water

-

Pyrene (fluorescent probe)

-

Acetone or ethanol (for pyrene stock solution)

-

Fluorometer

-

Volumetric flasks and micropipettes

Procedure:

-

Prepare a stock solution of pyrene in acetone or ethanol at a concentration of approximately 0.1 mM.

-

Prepare a stock solution of C8E4 in high-purity water.

-

Prepare a series of C8E4 dilutions in volumetric flasks.

-

To each dilution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid affecting micellization. Ensure the volume of the organic solvent is minimal.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each sample (excitation typically around 335 nm).

-

Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

Plot the ratio of I1/I3 as a function of the C8E4 concentration.

-

The CMC is identified as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the micelles.[12][13]

Membrane Protein Solubilization for Native Mass Spectrometry

C8E4 is frequently used to extract membrane proteins from their native lipid environment for structural and functional studies, particularly using native mass spectrometry, due to its ability to form relatively small micelles that are easily disrupted in the gas phase.[14][15]

Principle: C8E4, at a concentration above its CMC, disrupts the lipid bilayer and forms mixed micelles containing the membrane protein and lipids. This process transfers the protein into an aqueous solution while maintaining its native conformation.[7]

Materials:

-

Membrane preparation containing the target protein

-

Tetraethylene glycol monooctyl ether (C8E4)

-

Buffer solution appropriate for the target protein (e.g., 200 mM ammonium (B1175870) acetate (B1210297), pH 7.4 for native MS)[16]

-

Protease inhibitors

-

Ultracentrifuge

-

Homogenizer

Procedure:

-

Resuspend the membrane pellet in the chosen buffer containing protease inhibitors.

-

Determine the total protein concentration of the membrane suspension.

-

Prepare a stock solution of C8E4 (e.g., 10% w/v) in the same buffer.

-

Add the C8E4 stock solution to the membrane suspension to achieve a final detergent concentration that is typically 2-5 times the CMC and a detergent-to-protein ratio that needs to be optimized for each specific protein (e.g., starting with a 1:1 to 10:1 w/w ratio).

-

Incubate the mixture for a specific time (e.g., 1-4 hours) at a controlled temperature (e.g., 4 °C) with gentle agitation to allow for solubilization.

-

Centrifuge the mixture at high speed (e.g., >100,000 x g) for 1 hour at 4 °C to pellet the unsolubilized membrane fragments.

-

Carefully collect the supernatant, which contains the solubilized membrane protein in C8E4 micelles.

-

The solubilized protein is now ready for downstream applications such as purification and native mass spectrometry analysis. For native MS, buffer exchange into a volatile buffer like ammonium acetate containing C8E4 at a concentration of approximately twice the CMC is often performed.[16][17]

Mandatory Visualizations

Caption: Workflow for CMC determination by surface tension measurement.

Caption: General workflow for membrane protein solubilization using C8E4.

Safety and Handling

Tetraethylene glycol monooctyl ether is classified as a skin and eye irritant.[18] It may also cause respiratory irritation.[18] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Applications in Research and Drug Development

The primary application of C8E4 is in the field of structural biology and biophysics, particularly for the study of membrane proteins. Its ability to gently extract these proteins from the lipid bilayer while preserving their native structure and function is crucial for various analytical techniques:

-

Native Mass Spectrometry (Native MS): C8E4 is a preferred detergent for native MS studies because its micelles are readily dissociated in the gas phase, allowing for the analysis of intact protein-ligand and protein-protein complexes.[14][15]

-

Protein Purification: It is used in the initial solubilization step for the purification of membrane proteins using various chromatography techniques.

-

Protein Crystallization: Although less common than other detergents, it can be used in the preparation of membrane protein samples for crystallization trials.

-

Drug Development: By enabling the structural and functional characterization of membrane protein drug targets, C8E4 plays an indirect but vital role in drug discovery and development. It facilitates the study of drug-receptor interactions and the screening of potential drug candidates.

Conclusion

Tetraethylene glycol monooctyl ether is a versatile and effective non-ionic surfactant with significant applications in the study of membrane proteins. Its well-defined physicochemical properties, particularly its CMC and aggregation number, allow for the rational design of experiments for protein solubilization and stabilization. The experimental protocols and workflows provided in this guide offer a practical framework for the successful utilization of C8E4 in a research setting. As the field of structural biology continues to advance, the role of detergents like C8E4 in elucidating the structure and function of challenging protein targets will remain critical.

References

- 1. Tetraethylene glycol monooctyl ether liquid, = 98 GC 19327-39-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Tetraethylene glycol monooctyl ether | Fisher Scientific [fishersci.ca]

- 4. chemwhat.com [chemwhat.com]

- 5. Anatrace.com [anatrace.com]

- 6. Tetraethylene Glycol | C8H18O5 | CID 8200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thermo Scientific Tetraethylene Glycol Monooctyl Ether (C8E4), LC/MS grade 10 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]

- 14. Native Mass Spectrometry of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectrometry of intact membrane proteins: shifting towards a more native-like context - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. univarsolutions.com [univarsolutions.com]

Understanding the Surfactant Properties of C8E4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical and functional properties of Tetraethylene Glycol Monooctyl Ether (C8E4), a non-ionic surfactant widely utilized in biochemical, pharmaceutical, and materials science research. Its mild, non-denaturing characteristics make it an invaluable tool for the solubilization and stabilization of sensitive biomolecules, particularly membrane proteins.

Physicochemical and Surfactant Properties of C8E4

The fundamental properties of C8E4 are crucial for predicting its behavior in aqueous solutions and for designing experimental conditions. These parameters are summarized in the table below.

| Property | Value / Description |

| Synonyms | C8E4, Octyl Tetraethylene Glycol Ether, Octyltetraglycol[1][2] |

| Chemical Formula | C₁₆H₃₄O₅[1][2][3] |

| Molecular Weight | 306.44 g/mol [2] |

| Type | Non-ionic Surfactant[4] |

| Critical Micelle Conc. (CMC) | ~8 mM (in 0.1% NaCl)[1][3] |

| Aggregation Number | ~82[1][3] |

| Cloud Point | For a 1.8 wt% (60 mM) C8E4 solution, the cloud point is approximately 41°C.[5] This is the temperature at which the solution becomes turbid upon heating due to phase separation.[6][7] |

| Krafft Point | Not typically observed for polyoxyethylene-based non-ionic surfactants like C8E4.[8] These surfactants exhibit a cloud point as their solubility decreases with increasing temperature.[8] |

| Appearance | Liquid |

| Purity | ≥98% to ≥99% depending on the specified grade[1][2][3] |

Core Surfactant Behavior: Micellization

C8E4 is an amphiphilic molecule, featuring a hydrophilic (water-loving) tetraethylene glycol headgroup and a hydrophobic (water-fearing) octyl tail. In aqueous solutions, these molecules arrange themselves to minimize the energetically unfavorable contact between their hydrophobic tails and water.

At concentrations below the Critical Micelle Concentration (CMC) , C8E4 monomers primarily exist individually in solution and adsorb at interfaces, such as the air-water boundary, which serves to reduce the surface tension of the solution. Once the concentration increases to the CMC, the monomers spontaneously self-assemble into organized spherical structures known as micelles . Within these micelles, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic heads form an outer shell that favorably interacts with the surrounding aqueous environment. This micellization process is the basis for the detergent and solubilizing capabilities of C8E4.

Diagram of C8E4 micelle formation relative to the CMC.

Key Applications in Research and Drug Development

The gentle, non-denaturing properties of C8E4 make it a preferred choice for various applications in the life sciences.

-

Membrane Protein Solubilization: Integral membrane proteins are situated within the hydrophobic lipid bilayer of cell membranes, which makes them challenging to isolate and study. C8E4 is highly effective for extracting these proteins by disrupting the membrane and forming mixed micelles around the protein. This process transfers the protein from its native lipid environment into a soluble protein-detergent complex, a critical step for further purification, functional assays, and structural analysis. Its utility is particularly noted for sensitive biomolecules and in native mass spectrometry studies, where preserving protein structure and non-covalent interactions is paramount.

-

Drug Formulation and Delivery: In the field of drug development, C8E4 can function as a solubilizing agent for drug compounds that have poor water solubility. By encapsulating hydrophobic drug molecules within the core of its micelles, C8E4 can significantly increase their apparent solubility in aqueous formulations, which is often essential for improving drug bioavailability and achieving therapeutic efficacy.

Experimental Protocols

The precise characterization of C8E4 is fundamental to its effective application. The following sections provide detailed protocols for determining its key surfactant properties.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

This method involves measuring the surface tension of a solution across a range of surfactant concentrations. The CMC is identified as the concentration at which the surface tension plateaus, indicating the formation of micelles in the bulk solution.

Materials & Equipment:

-

Force tensiometer (equipped with a Wilhelmy plate or Du Noüy ring)

-

High-purity C8E4

-

High-purity water (e.g., Milli-Q)

-

Analytical balance and calibrated volumetric glassware

-

Magnetic stirrer and small stir bars

-

Temperature-controlled sample chamber

Methodology:

-

Stock Solution Preparation: Accurately prepare a concentrated stock solution of C8E4 in high-purity water (e.g., 100 mM). Ensure the surfactant is completely dissolved.

-

Instrument Calibration: Calibrate the tensiometer following the manufacturer's guidelines. The probe (Wilhelmy plate or Du Noüy ring) must be exceptionally clean; this is often achieved by rinsing with high-purity solvent and flame-cleaning platinum components.

-

Initial Measurement: Place a precisely known volume of high-purity water into the measurement vessel and measure its surface tension to establish a baseline (approx. 72 mN/m at 25°C).

-

Automated Titration: Using an automated dispenser if available, begin adding small, precise aliquots of the C8E4 stock solution into the water. After each addition, allow the solution to equilibrate under gentle stirring for a defined period (e.g., 2-5 minutes) until a stable surface tension reading is achieved.

-

Data Collection: Record the surface tension at each concentration. The titration should continue well past the expected CMC until the surface tension value remains constant over several additions.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will typically show two linear regions. The CMC is determined from the intersection point of the extrapolated lines of these two regions.

Protocol 2: Determination of the Cloud Point

The cloud point is the specific temperature at which an aqueous solution of a non-ionic surfactant becomes visibly turbid as it undergoes phase separation upon heating.[6][7]

Materials & Equipment:

-

1% (w/v) solution of C8E4 in deionized water

-

Borosilicate glass test tube (e.g., 25 x 200 mm)

-

Calibrated thermometer or digital temperature probe (ASTM 1C or 1F compliant)

-

Controlled water bath with a magnetic stirrer

-

Clear background and adequate lighting for visual observation

Methodology:

-

Sample Preparation: Prepare a 1.0% (w/v) test solution by dissolving 1.0 g of C8E4 in 99 g of deionized water at room temperature, ensuring the solution is clear and homogeneous. Transfer approximately 50 mL of this solution into the test tube.

-

Apparatus Setup: Place the test tube in the water bath. Insert the thermometer or temperature probe directly into the C8E4 solution, making sure the bulb is submerged but not touching the glass surfaces.

-

Heating Phase: Begin heating the water bath at a slow, constant rate of approximately 1-2°C per minute. Gently agitate the C8E4 solution with the thermometer to maintain a uniform temperature throughout.

-

Observation: Continuously monitor the solution for the first sign of distinct turbidity. The temperature at which the solution becomes cloudy is recorded as the cloud point.

-

Confirmation (Cooling Phase): For improved accuracy, remove the test tube from the heating bath and allow it to cool slowly while continuing to stir. Record the temperature at which the solution becomes completely clear again. The cloud point is reported as the average of the heating and cooling temperatures, especially if the transition is sharp and occurs within a 1°C range.[6]

Protocol 3: Micelle Size Characterization by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles, such as micelles, that are undergoing Brownian motion in a solution. It determines the hydrodynamic diameter by analyzing the time-dependent fluctuations in the intensity of scattered light.

Materials & Equipment:

-

Dynamic Light Scattering (DLS) instrument

-

C8E4 solution prepared at a concentration well above its CMC (e.g., 50-60 mM) in a suitable buffer or high-purity water

-

Low-volume disposable or quartz cuvettes

-

Syringe filters (e.g., 0.02 µm or 0.22 µm) to eliminate dust and aggregates

Methodology:

-

Sample Preparation: Prepare the C8E4 solution in a dust-free environment. To ensure accurate measurements, the solution must be filtered directly into a clean, dust-free cuvette using a syringe filter. This step is critical to remove large particles that can cause significant errors in the results.

-

Instrument Setup: Power on the DLS instrument and allow the laser source to stabilize. In the software, set the correct measurement parameters, including the solvent's viscosity and refractive index at the desired experimental temperature (e.g., 25°C).

-

Thermal Equilibration: Place the cuvette in the instrument's sample holder and allow it to thermally equilibrate for several minutes to prevent temperature gradients that could affect particle motion.

-

Data Acquisition: Initiate the measurement. The instrument will illuminate the sample with the laser and the detector will measure the fluctuations in scattered light intensity over time. Multiple runs are typically performed and averaged to ensure reproducibility.

-

Data Analysis: The instrument's software processes the intensity fluctuation data to generate an autocorrelation function. This function is then analyzed using algorithms (such as Cumulants or CONTIN) to calculate the Z-average hydrodynamic diameter of the micelles and the Polydispersity Index (PDI), a measure of the width of the size distribution. A low PDI value (e.g., <0.2) typically indicates a uniform population of micelles.

References

- 1. Anatrace.com [anatrace.com]

- 2. Krafft temperature - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. The temperature dependence of the heat capacity change for micellization of nonionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. commons.emich.edu [commons.emich.edu]

- 8. Anatrace.com [anatrace.com]

A Technical Guide to the Solubility of 3,6,9,12-Tetraoxaeicosan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3,6,9,12-Tetraoxaeicosan-1-ol, a nonionic surfactant widely utilized in biochemical and pharmaceutical research. Also known by its common name, Tetraethylene Glycol Monooctyl Ether (C8E4), this amphiphilic molecule's ability to solubilize membrane proteins makes understanding its behavior in various solvents critical for experimental design and drug formulation. This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies for solubility determination, and presents logical workflows for its application.

Introduction

This compound is a polyethylene (B3416737) glycol ether consisting of a hydrophilic tetraethylene glycol headgroup and a hydrophobic octyl tail. This structure imparts surfactant properties, allowing it to form micelles in aqueous solutions and to be an effective agent for solubilizing lipophilic compounds and membrane-bound proteins without significant denaturation[1]. Its utility is prominent in structural biology, biochemistry, and drug delivery systems. A thorough understanding of its solubility characteristics is paramount for its effective application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O₅ | [2] |

| Molecular Weight | 306.44 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.969 g/mL at 20 °C | |

| Critical Micelle Concentration (CMC) | ~8 mM (in 0.1% NaCl) | [2] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its nature as a nonionic surfactant provides strong indications of its solubility profile. The available quantitative and qualitative data are summarized below.

Quantitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility | Notes | Reference |

| Water | H₂O | Polar Protic | 50% (w/v) | Commercially available as a 50% solution. | [2] |

Qualitative Solubility Data

Based on the solubility of structurally similar polyethylene glycol ethers and general principles of surfactant chemistry, the following qualitative solubility information can be inferred.

| Solvent | Chemical Formula | Type | Expected Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Often used as a solvent for poorly water-soluble compounds and is a common solvent for surfactants. |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | The hydroxyl group and ether linkages can form hydrogen bonds with ethanol. |

| Methanol | CH₃OH | Polar Protic | Miscible | Similar to ethanol, expected to be a good solvent. |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | A versatile solvent for many organic compounds. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble/Poorly Soluble | The hydrophilic headgroup dominates, leading to poor solubility in nonpolar solvents. |

Experimental Protocols for Solubility Determination

The following section details generalized experimental protocols that can be adapted for the determination of the solubility of this compound.

Method 1: Visual Inspection for Miscibility (Qualitative)

This method is suitable for a rapid, qualitative assessment of miscibility in liquid solvents.

Objective: To determine if this compound is miscible with a given solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or test tubes

-

Vortex mixer

Procedure:

-

Ensure all glassware is clean and dry.

-

To a test tube, add a defined volume of the solvent of interest (e.g., 5 mL).

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and vortex for 1-2 minutes to ensure thorough mixing.

-

Allow the mixture to stand for at least one hour.

-

Visually inspect the mixture for any signs of phase separation, cloudiness, or precipitation. The formation of a single, clear phase indicates miscibility.

Method 2: Turbidimetric Titration for Relative Solubility (Semi-Quantitative)

This method is useful for determining the relative hydrophilicity of a nonionic surfactant, often expressed as a Relative Solubility Number (RSN). It involves titrating a solution of the surfactant in a nonpolar/polar solvent mixture with water until persistent turbidity is observed.

Objective: To determine the relative solubility of this compound.

Materials:

-

This compound

-

Toluene (or other suitable nonpolar solvent)

-

Ethylene glycol dimethyl ether (EGDE) (or other suitable polar aprotic solvent)

-

Deionized water

-

Autotitrator or burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a stock solution of the surfactant by dissolving a precise amount (e.g., 1 g) in a specific volume of a toluene/EGDE mixture (e.g., 30 mL)[4].

-

Place the beaker with the surfactant solution on a stir plate and begin gentle stirring.

-

Titrate the solution with deionized water at a constant rate.

-

Monitor the solution for the appearance of turbidity. The endpoint is reached when the solution becomes persistently turbid[4].

-

Record the volume of water added. The RSN can be calculated based on the amount of water required to induce turbidity.

Method 3: Saturation and Spectrophotometric Analysis (Quantitative)

This method provides a quantitative measure of solubility.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Overhead shaker or incubator shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture using an overhead shaker at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[5].

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at a high speed to pellet the undissolved solute[5].

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining suspended particles[5].

-

Dilute the filtered supernatant to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a suitable analytical technique. For non-chromophoric compounds like this, techniques such as derivatization followed by UV-Vis spectrophotometry or mass spectrometry may be necessary. A calibration curve prepared with standards of known concentrations is required for quantification.

-

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows related to this compound.

Caption: A generalized workflow for the quantitative determination of solubility.

References

Self-Assembly of Tetraethylene Glycol Monooctyl Ether (C8E4) in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly behavior of Tetraethylene glycol monooctyl ether (C8E4), a non-ionic surfactant, in aqueous solutions. This document details the fundamental principles of its micellization, thermodynamic properties, and the influence of environmental factors. Furthermore, it offers detailed experimental protocols for the characterization of C8E4 self-assembly, intended to be a valuable resource for researchers in materials science, nanotechnology, and drug delivery systems.

Introduction to C8E4 Self-Assembly

Tetraethylene glycol monooctyl ether (C8E4) is an amphiphilic molecule consisting of a hydrophilic tetraethylene glycol head group and a hydrophobic octyl tail. This dual nature drives its self-assembly in aqueous solutions to form organized structures, primarily micelles. The formation of these aggregates is a spontaneous process governed by the hydrophobic effect, where the hydrophobic tails are sequestered from water into the core of the micelle, while the hydrophilic head groups remain in contact with the surrounding aqueous environment. This process is critical for various applications, including the solubilization of poorly water-soluble drugs, as a medium for nanoparticle synthesis, and in the formulation of detergents and emulsifiers.

The self-assembly process is initiated above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, C8E4 molecules exist predominantly as monomers in the solution. As the concentration increases to and beyond the CMC, the monomers aggregate to form micelles. This transition is accompanied by significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering intensity.

Quantitative Data on C8E4 Self-Assembly

The following tables summarize key quantitative data for the self-assembly of C8E4 in aqueous solutions, compiled from various studies.

Table 1: Critical Micelle Concentration (CMC) and Aggregation Number of C8E4

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | ~8 mM | In 0.1% NaCl solution[1] |

| Aggregation Number | ~82 | In H₂O[1] |

Table 2: Thermodynamic Parameters of C8E4 Micellization at 298.2 K

| Parameter | Value | Unit |

| Heat Capacity Change (ΔCp) | -105 ± 2 | cal/mol K[2] |

| Temperature Coefficient of ΔCp (B) | 1.0 ± 0.3 | cal/mol K²[2] |

Table 3: Phase Behavior of C8E4

| Parameter | Value | Conditions |

| Cloud Point (CP) | 41 °C | 60 mM C8E4 (1.8 wt-%) in water[3] |

Experimental Protocols for Characterization

This section provides detailed methodologies for key experiments used to characterize the self-assembly of C8E4.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter characterizing the self-assembly of surfactants. Several techniques can be employed for its determination.

Principle: The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is the concentration at the inflection point of the surface tension versus log-concentration curve.

Protocol:

-

Prepare a stock solution of C8E4 in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution to cover a wide concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

-

Ensure temperature control throughout the measurements.

-

Plot the surface tension (γ) as a function of the logarithm of the C8E4 concentration (log C).

-

The CMC is determined from the intersection of the two linear regions of the plot.

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in the aqueous environment. Above the CMC, the hydrophobic probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum (e.g., a change in the intensity ratio of certain vibronic peaks, known as the I₁/I₃ ratio for pyrene).

Protocol:

-

Prepare a series of C8E4 solutions of varying concentrations.

-

Add a small, constant amount of the fluorescent probe (e.g., pyrene) to each solution.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Plot the fluorescence intensity ratio (e.g., I₁/I₃ for pyrene) against the logarithm of the C8E4 concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve.

Determination of Micelle Size and Aggregation Number

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.

Protocol:

-

Prepare a C8E4 solution at a concentration well above the CMC.

-

Filter the solution to remove any dust or large aggregates.

-

Place the sample in a DLS instrument.

-

The instrument's software will analyze the autocorrelation function of the scattered light intensity to determine the diffusion coefficient and calculate the hydrodynamic radius of the micelles.

-

The aggregation number can be estimated from the micelle size and the known volume of the C8E4 monomer.

Thermodynamic Characterization

Principle: ITC directly measures the heat changes associated with molecular interactions. In the context of micellization, it can be used to determine the enthalpy of micellization (ΔH_mic) and the CMC. By titrating a concentrated surfactant solution into water, the heat of demicellization is measured.

Protocol:

-

Fill the ITC sample cell with deionized water.

-

Fill the injection syringe with a concentrated solution of C8E4 (well above the CMC).

-

Perform a series of small, sequential injections of the C8E4 solution into the water-filled cell while monitoring the heat change.

-

Initially, the injected surfactant will dilute and the micelles will dissociate, resulting in a significant heat change.

-

As the concentration in the cell approaches and surpasses the CMC, the heat change per injection will decrease.

-

The resulting titration curve (heat change per injection vs. total surfactant concentration) can be analyzed to determine both the CMC and the enthalpy of micellization.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to study thermal transitions, such as phase transitions or the cloud point of non-ionic surfactants.

Protocol:

-

Prepare a C8E4 solution of a specific concentration.

-

Place a known amount of the solution in a DSC sample pan and an equal amount of the solvent (water) in a reference pan.

-

Heat the sample and reference pans at a constant rate over a defined temperature range.

-

The DSC instrument records the differential heat flow. An endothermic or exothermic peak will indicate a phase transition. For non-ionic surfactants, an endothermic event corresponds to the cloud point.

Determination of the Cloud Point

Principle: The cloud point is the temperature at which a non-ionic surfactant solution becomes turbid upon heating due to phase separation. This is a reversible process.

Protocol:

-

Prepare a C8E4 solution of a specific concentration in a transparent container (e.g., a test tube).

-

Place the container in a temperature-controlled water bath with a thermometer or temperature probe in the solution.

-

Slowly heat the water bath while gently stirring the C8E4 solution.

-

The cloud point is the temperature at which the solution first becomes visibly cloudy or turbid.

-

To confirm, slowly cool the solution; it should become clear again at a temperature close to the cloud point.

Visualizations of Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental concepts and workflows discussed in this guide.

Conclusion

The self-assembly of Tetraethylene glycol monooctyl ether in aqueous solution is a well-characterized process that is fundamental to its wide range of applications. Understanding the quantitative parameters such as the CMC and aggregation number, as well as the thermodynamic driving forces, is crucial for optimizing its performance in various scientific and industrial fields. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize the behavior of C8E4 and similar non-ionic surfactants. The provided visualizations offer a clear conceptual understanding of the key processes involved. This guide serves as a valuable resource for professionals in drug development and materials science, facilitating the rational design and application of C8E4-based systems.

References

A Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 3,6,9,12-Tetraoxaeicosan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) of the nonionic surfactant 3,6,9,12-Tetraoxaeicosan-1-ol. This document details the theoretical calculation of its HLB value using established methods, outlines experimental protocols for HLB determination, and presents this data in a structured format for practical application in research and formulation development.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1] Introduced by William C. Griffin in 1949, the HLB system provides a numerical value to predict a surfactant's behavior and suitability for various applications, such as emulsification, solubilization, wetting, and detergency.[1][2] The scale for non-ionic surfactants typically ranges from 0 to 20, where a lower HLB value indicates a more lipophilic (oil-soluble) character, and a higher value signifies a more hydrophilic (water-soluble) nature.[1] The correct HLB is crucial for the formulation of stable emulsions and effective drug delivery systems.

Physicochemical Properties and Calculated HLB of this compound

This compound is a polyoxyethylene alkyl ether, a class of nonionic surfactants widely used in the pharmaceutical, cosmetic, and chemical industries. Its structure consists of a lipophilic octyl chain and a hydrophilic tetraethylene glycol chain.

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | PubChem |

| Synonyms | Tetraethylene glycol monooctyl ether, C8E4 | PubChem |

| CAS Number | 19327-39-0 | ChemScene |

| Molecular Formula | C₁₆H₃₄O₅ | ChemScene |

| Molecular Weight | 306.44 g/mol | ChemScene |

| Calculated HLB (Griffin's Method) | 11.5 | Calculated |

| Calculated HLB (Davies' Method) | 10.3 | Calculated |

Theoretical Calculation of HLB

The HLB value of this compound can be estimated using theoretical methods developed by Griffin and Davies. These calculations are based on the molecular structure of the surfactant.

Griffin's Method

Griffin's method, developed in 1954, is widely used for non-ionic surfactants containing polyoxyethylene groups.[2]

Formula: HLB = E / 5 Where E is the weight percentage of the ethylene (B1197577) oxide content in the molecule.[2][3]

Calculation for this compound:

-

Molecular Weight of Ethylene Oxide (C₂H₄O): 44.05 g/mol [4][5][6][7]

-

Number of Ethylene Oxide Units: 4

-

Total Molecular Weight of Ethylene Oxide Portion: 4 * 44.05 g/mol = 176.20 g/mol

-

Total Molecular Weight of the Surfactant: 306.44 g/mol

-

Weight Percentage of Ethylene Oxide (E): (176.20 / 306.44) * 100% = 57.5%

-

Calculated HLB: 57.5 / 5 = 11.5

An alternative Griffin's formula is HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass.[1] For this compound, the hydrophilic portion (HO(C₂H₄O)₄-) has a mass of approximately 193.22 g/mol , yielding an HLB of 12.6 . The E/5 method is more commonly cited for this class of surfactants.

Davies' Method

In 1957, Davies proposed a method that calculates the HLB by summing the contributions of various chemical groups within the molecule.[1]

Formula: HLB = 7 + Σ(Hydrophilic group numbers) - Σ(Lipophilic group numbers)

Group Numbers:

-

Hydrophilic Groups:

-

-O- (ether): 1.3

-

-OH (hydroxyl): 1.9

-

-

Lipophilic Groups:

-

-CH₃, -CH₂-: 0.475

-

Calculation for this compound (CH₃(CH₂)₇O(C₂H₄O)₄H):

-

Identify and Count Groups:

-

Hydrophilic: 4 ether groups (-O-), 1 hydroxyl group (-OH)

-

Lipophilic: 8 alkyl groups (-CH₃ and 7 x -CH₂-)

-

-

Sum of Hydrophilic Group Contributions: (4 * 1.3) + (1 * 1.9) = 5.2 + 1.9 = 7.1

-

Sum of Lipophilic Group Contributions: 8 * 0.475 = 3.8

-

Calculated HLB: 7 + 7.1 - 3.8 = 10.3

Experimental Protocols

Theoretical HLB Calculation Workflow

The calculation of HLB from the molecular structure is a fundamental step.

Protocol:

-

Obtain Molecular Structure: Determine the precise chemical structure of the surfactant, this compound.

-

Calculate Molecular Weight: Compute the total molecular weight (M) of the surfactant.

-

Apply Griffin's Method (E/5): a. Identify the polyoxyethylene chain. b. Calculate the molecular weight of the ethylene oxide portion. c. Determine the weight percentage (E) of the ethylene oxide content. d. Calculate HLB using the formula: HLB = E / 5.

-

Apply Davies' Method: a. Identify all hydrophilic and lipophilic functional groups in the molecule. b. Assign the appropriate group number to each group from established tables. c. Calculate the sum of all hydrophilic and lipophilic group numbers. d. Calculate HLB using the formula: HLB = 7 + Σ(Hydrophilic) - Σ(Lipophilic).

General Experimental HLB Determination (Emulsion Stability Method)

This method involves preparing a series of emulsions with an oil of a known "Required HLB" (rHLB) and a blend of two surfactants with known HLB values, one higher and one lower than the expected HLB of the test surfactant. The stability of the emulsions is then observed to determine the HLB. To determine the unknown HLB of this compound, it would be used in a blend with a known surfactant to emulsify a series of oils with varying rHLB values.

Materials:

-

This compound (Surfactant A, unknown HLB)

-

A set of standard nonionic surfactants with known HLB values (e.g., Sorbitan monooleate - Span 80, HLB = 4.3; Polysorbate 80 - Tween 80, HLB = 15.0)

-

A series of oils and waxes with known required HLB values (e.g., mineral oil, beeswax).

-

Distilled water.

-

Graduated cylinders or test tubes.

-

Homogenizer or high-shear mixer.

Protocol:

-

Prepare Surfactant Blends: Create a series of blends of Surfactant A with a known surfactant (e.g., Span 80) in varying ratios (e.g., 90:10, 80:20, ..., 10:90).

-

Select an Oil Phase: Choose an oil with a known rHLB value.

-

Prepare Emulsions: a. For each surfactant blend, prepare an oil-in-water (O/W) emulsion, typically with a fixed oil-to-water ratio (e.g., 5-10% oil) and a fixed total surfactant concentration (e.g., 1-5%). b. Heat the oil and water phases separately to approximately 70-75 °C. c. Add the surfactant blend to either the oil or water phase, depending on its solubility. d. Slowly add the water phase to the oil phase while mixing with a homogenizer. e. Continue mixing for a set period (e.g., 5-10 minutes) to ensure uniform droplet size. f. Allow the emulsions to cool to room temperature.

-

Evaluate Emulsion Stability: a. Observe the emulsions immediately after preparation and at set time intervals (e.g., 1 hour, 24 hours, 1 week). b. Look for signs of instability, such as creaming, coalescence, or phase separation. c. The most stable emulsion corresponds to the surfactant blend that best matches the rHLB of the oil.

-

Calculate Unknown HLB: a. Use the following formula to calculate the HLB of the most effective surfactant blend: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B) b. Since the HLB of the blend is assumed to be equal to the rHLB of the oil for the most stable emulsion, and HLB_B and the fractions are known, the unknown HLB_A can be calculated. c. Repeat the experiment with different oils of varying rHLB values to confirm the result.

Visualizations

HLB Scale and Surfactant Applications

The HLB value of a surfactant is a strong predictor of its function in a formulation. The calculated HLB of approximately 10.3-11.5 for this compound suggests its utility as an effective oil-in-water (O/W) emulsifier.

Caption: The HLB scale and corresponding surfactant applications.

Workflow for Theoretical HLB Calculation

The process of calculating the HLB value from a known molecular structure follows a logical workflow, incorporating both Griffin's and Davies' methodologies for a comprehensive estimation.

Caption: Workflow for theoretical HLB calculation.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. fegibaja.weebly.com [fegibaja.weebly.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Calculation of hydrophile-lipophile balance for polyethoxylated surfactants by group contribution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Applications of C8E4 in Biochemical Assays: Application Notes and Protocols